

An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Benzothiazole-6-sulfonyl chloride

Cat. No.: B018317

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Benzothiazole-6-sulfonyl chloride**, a key intermediate in synthetic and medicinal chemistry. This document details its chemical identifiers, physical and chemical properties, a representative synthesis protocol, and its known biological activities, with a focus on data presentation and practical experimental guidance.

Chemical Identifiers and Properties

1,3-Benzothiazole-6-sulfonyl chloride is a solid organic compound of significant interest due to its reactive sulfonyl chloride group attached to a benzothiazole core. This combination of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules.

Table 1: Chemical Identifiers for **1,3-Benzothiazole-6-sulfonyl chloride**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Identifier Type	Value
CAS Number	181124-40-3
IUPAC Name	1,3-benzothiazole-6-sulfonyl chloride
Molecular Formula	C ₇ H ₄ CINO ₂ S ₂
Molecular Weight	233.70 g/mol
InChI	InChI=1S/C7H4CINO2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H
InChIKey	XQOLJTWXFUSVOR-UHFFFAOYSA-N
Canonical SMILES	C1=CC2=C(C=C1S(=O)(=O)Cl)SC=N2
Synonyms	6-Benzothiazolesulfonyl Chloride, Benzo[d]thiazole-6-sulfonyl chloride

Table 2: Physical and Chemical Properties of **1,3-Benzothiazole-6-sulfonyl chloride**[\[5\]](#)[\[6\]](#)

Property	Value
Appearance	Off-white to yellow solid
Melting Point	110-115 °C
Boiling Point (Predicted)	377.0 ± 15.0 °C at 760 mmHg
Density (Predicted)	1.635 ± 0.06 g/cm ³
Solubility	Soluble in Acetone, Chloroform, Ethyl Acetate
Storage Temperature	2-8°C, under inert atmosphere

Synthesis and Characterization

The synthesis of **1,3-Benzothiazole-6-sulfonyl chloride** is most commonly achieved through the chlorosulfonation of a benzothiazole precursor or the chlorination of the corresponding sulfonic acid.[\[1\]](#)

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **1,3-Benzothiazole-6-sulfonyl chloride** from 1,3-benzothiazol-6-sulfonic acid. This protocol is based on general procedures described in the literature and should be adapted and optimized as necessary.[\[1\]](#)

Materials:

- 1,3-Benzothiazol-6-sulfonic acid
- Thionyl chloride (SOCl_2) or Phosphorus pentachloride (PCl_5)
- Anhydrous solvent (e.g., Dichloromethane, Chloroform)
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions
- Rotary evaporator
- Purification setup (e.g., column chromatography or recrystallization solvents)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 1,3-benzothiazol-6-sulfonic acid in an excess of thionyl chloride.
- Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Allow the reaction mixture to cool to room temperature.
- Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
- Dry the purified product under vacuum to obtain **1,3-Benzothiazole-6-sulfonyl chloride** as an off-white to yellow solid.

Characterization Data

The structure and purity of the synthesized **1,3-Benzothiazole-6-sulfonyl chloride** can be confirmed by various spectroscopic methods. The following table presents expected data based on the chemical structure.

Table 3: Expected Spectroscopic Data for **1,3-Benzothiazole-6-sulfonyl chloride**

Technique	Expected Data
¹ H NMR	Aromatic protons in the range of 7.5-9.0 ppm. The exact chemical shifts and coupling constants will depend on the solvent and the specific substitution pattern.
¹³ C NMR	Aromatic carbons in the range of 120-155 ppm. The carbon bearing the sulfonyl chloride group will be significantly downfield.
IR (Infrared Spectroscopy)	Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group around 1370-1380 cm ⁻¹ and 1170-1190 cm ⁻¹ , respectively. Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS)	The molecular ion peak [M] ⁺ corresponding to the calculated molecular weight (approx. 233.70 g/mol for the most abundant isotopes) and characteristic fragmentation patterns.

Chemical Reactivity and Applications

The primary reactivity of **1,3-Benzothiazole-6-sulfonyl chloride** is centered around the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions.^[1] This makes it a valuable intermediate for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing heterocyclic compounds.

Its derivatives have shown a wide range of biological activities, including antimicrobial and antiparasitic properties.^[1] A notable application is in the synthesis of the drug Lanifibranol, a pan-peroxisome proliferator-activated receptor (PPAR) agonist.^[7]

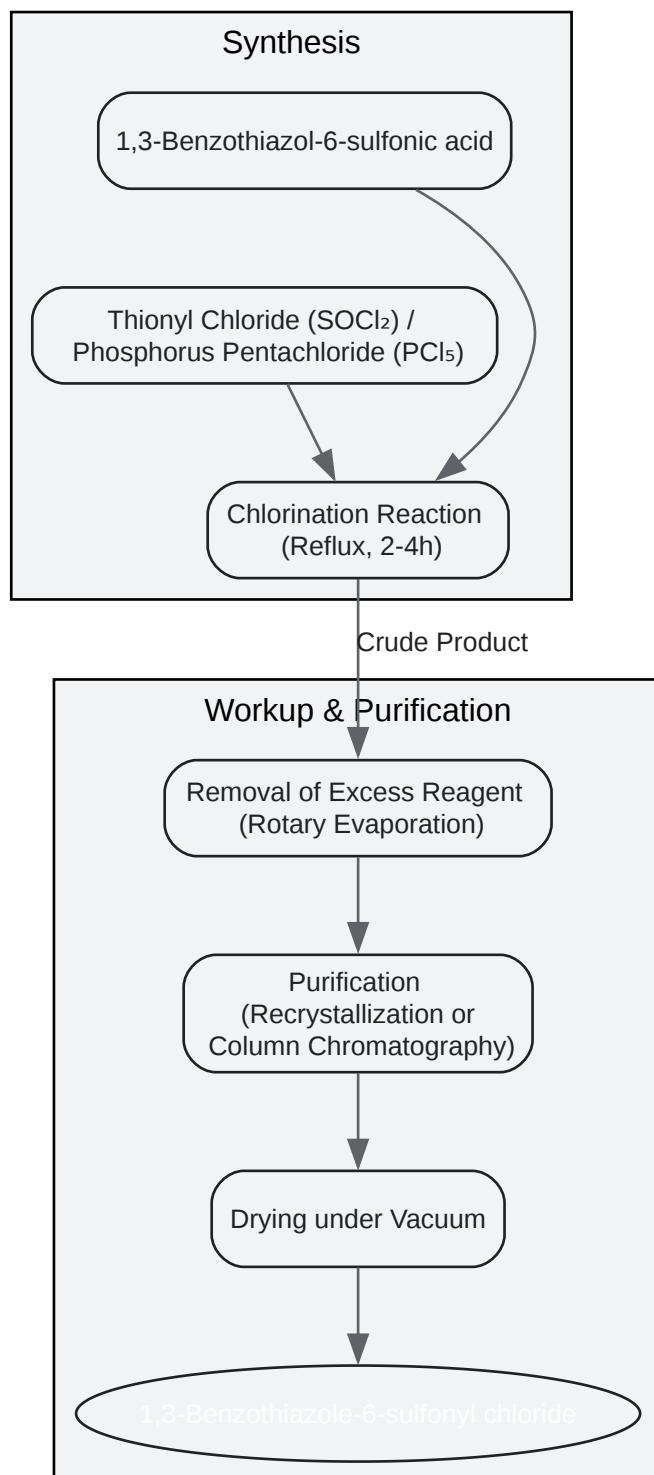
Biological Activity: Amoebicidal Properties

1,3-Benzothiazole-6-sulfonyl chloride and its derivatives have been identified as having amoebicidal activity, showing inhibition of the growth of trophozoites and amoebae.^{[1][8][9]} The exact mechanism of action is not fully elucidated but is thought to involve the inhibition of specific enzymes or pathways within the amoeba.^[1] The benzothiazole scaffold is known to be a privileged structure in medicinal chemistry, and the addition of the sulfonyl chloride group provides a reactive handle for creating a library of derivatives for further biological screening.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **1,3-Benzothiazole-6-sulfonyl chloride**.

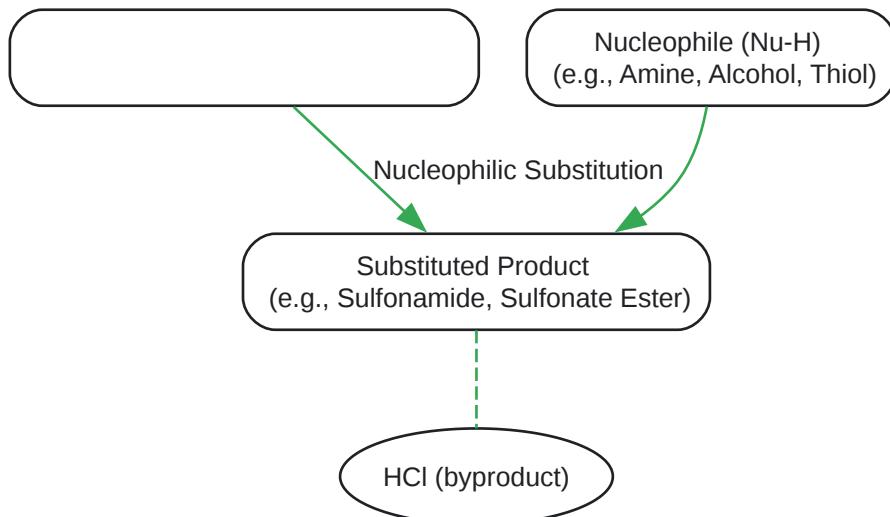


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Caption: A workflow diagram illustrating the synthesis and purification of **1,3-Benzothiazole-6-sulfonyl chloride**.

General Reactivity

This diagram shows the general reactivity of **1,3-Benzothiazole-6-sulfonyl chloride** with nucleophiles.



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Caption: General reaction scheme of **1,3-Benzothiazole-6-sulfonyl chloride** with nucleophiles.

Safety Information

1,3-Benzothiazole-6-sulfonyl chloride is a corrosive and moisture-sensitive compound.^[10] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It is classified as a dangerous good for transportation.^[3]

This document is intended for informational purposes for research and development professionals and does not constitute a license to operate or infringe on any patents. Users should consult the relevant safety data sheets (SDS) before handling this chemical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Benzothiazole-6-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b018317#1-3-benzothiazole-6-sulfonyl-chloride-cas-number-and-identifiers>]

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